Methyl-4-oxoretinoate
Overview
Description
Methyl-4-oxoretinoate is a synthetic retinoid compound derived from retinoic acid. It is known for its potential therapeutic applications and has been widely used in scientific research. Retinoids are a class of compounds derived from vitamin A and are involved in various physiological processes such as vision, growth, and development .
Preparation Methods
Methyl-4-oxoretinoate can be synthesized through the oxidation of retinoic acid. One common method involves the methylation of retinoic acid to form methyl retinoate, followed by oxidation with manganese dioxide to produce this compound . Another method involves the reaction of this compound with diethylaminosulfur trifluoride (DAST) to produce methyl-4,4-difluororetinoate .
Chemical Reactions Analysis
Methyl-4-oxoretinoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit ornithine decarboxylase (ODC) activity and prevent papillomas on the skin of mice . Common reagents used in these reactions include manganese dioxide and DAST . Major products formed from these reactions include methyl-4,4-difluororetinoate and 4,4-difluororetinoic acid .
Scientific Research Applications
Methyl-4-oxoretinoate has a wide range of scientific research applications. It is used to inhibit differentiating activity, inhibit ODC activity, and prevent papillomas in mice. It is also utilized in the synthesis of analogs of vitamin A, potentially modifying its metabolism, biological activity, and pharmacological activity. Additionally, it is used in the preparation of all-trans- and 13-cis-4-oxoretinoic acid, oxidation of retinoic acid, and synthesis of retinoic acid immunogens. This compound has shown potential as an anticonvulsant and is recognized as a derivative of vitamin A for various research applications.
Mechanism of Action
Methyl-4-oxoretinoate exerts its effects by inhibiting TPA-induced ornithine decarboxylase activity and carcinogen-induced papillomas in mouse skin . It is a derivative of retinoic acid and works by modulating the activity of retinoic acid receptors, which are involved in regulating gene expression and cellular differentiation .
Comparison with Similar Compounds
Methyl-4-oxoretinoate is similar to other retinoid compounds such as retinoic acid and its derivatives. it is unique in its ability to inhibit ODC activity and prevent papillomas in mice . Similar compounds include 4-keto 13-cis-retinoic acid methyl ester and 4-keto 9-cis-retinoic acid methyl ester .
Properties
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-XPSLGPGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294008 | |
Record name | Retinoic acid, 4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38030-58-9 | |
Record name | Retinoic acid, 4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38030-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-4-oxoretinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinoic acid, 4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL-4-OXORETINOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6E163445 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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